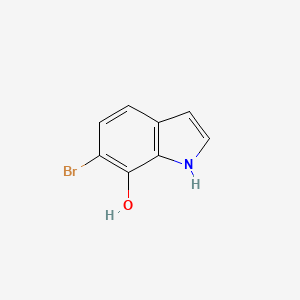

6-bromo-1H-indol-7-ol

描述

6-Bromo-1H-indol-7-ol is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indol-7-ol typically involves the bromination of 1H-indol-7-ol. One common method is the electrophilic aromatic substitution reaction, where 1H-indol-7-ol is treated with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to ensure selective bromination at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the overall efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various quinonoid structures. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: Quinonoid derivatives.

Reduction: 1H-indol-7-ol.

Substitution: Various substituted indoles depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

6-Bromo-1H-indol-7-ol and its derivatives have been explored for their potential antimicrobial properties. Research indicates that these compounds can enhance the efficacy of antibiotics against resistant bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Indole-Based Inhibitors

A study synthesized several indole-based inhibitors derived from 6-bromoindole, including (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1). These compounds were shown to significantly potentiate the effects of antibiotics on pathogenic bacteria, thus offering a promising approach for overcoming antibiotic resistance .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| NL1 | E. coli | 4.69 - 22.9 µM |

| NL2 | S. aureus | 5.64 - 77.38 µM |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives have also been documented. For instance, certain derivatives isolated from marine sources demonstrated the ability to modulate T cell responses and reduce inflammation by affecting dendritic cell activity.

Case Study: Geobarrettin Derivatives

Research on geobarrettin A-C, which are derivatives of 6-bromoindole, revealed their potential in reducing Th1 differentiation in T cells and modulating cytokine secretion from dendritic cells. This suggests their utility in treating inflammatory conditions .

| Compound | Effect on T Cells | Cytokine Modulation |

|---|---|---|

| Geobarrettin A | Reduced IFN-γ | Decreased IL-12p40, IL-10 |

| Geobarrettin B | Reduced IL-10 | Minimal effect on IFN-γ |

Metabolic Regulation

This compound has been evaluated for its role in lipid metabolism regulation. Studies indicate that this compound can activate peroxisome proliferator-activated receptor alpha (PPARα), leading to enhanced fatty acid oxidation and reduced lipid accumulation in hepatocytes.

Case Study: Lipid Metabolism

In vitro assays demonstrated that treatment with derivatives of 6-bromoindole resulted in significant upregulation of PPARα and related proteins involved in lipid metabolism, suggesting a potential therapeutic application for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

| Activity Type | Target Organism | Observed Effects |

|---|---|---|

| Lipid Metabolism | AML12 Hepatocytes | PPARα upregulation |

| Enhanced fatty acid oxidation |

Structure-Activity Relationships

The presence of bromine at the C6 position on the indole ring is crucial for the biological activity of these compounds. Comparative studies have shown that halogen substitutions enhance antimicrobial properties compared to non-halogenated counterparts.

Structure-Activity Relationship Analysis

| Compound | Substitution Position | Activity Level |

|---|---|---|

| N-Boc-6-bromo | C6 | High |

| N-Boc-unsubstituted | C6 | Low |

作用机制

The mechanism of action of 6-bromo-1H-indol-7-ol involves its interaction with various molecular targets, such as enzymes and receptors. The bromine and hydroxyl groups enhance its binding affinity and specificity. For instance, it may inhibit certain enzymes by forming strong hydrogen bonds and halogen interactions with the active site residues, thereby blocking the enzyme’s activity.

相似化合物的比较

5-Bromo-1H-indol-7-ol: Similar structure but bromine is at the 5-position.

7-Bromo-1H-indol-6-ol: Bromine and hydroxyl groups are swapped in positions compared to 6-bromo-1H-indol-7-ol.

6-Chloro-1H-indol-7-ol: Chlorine replaces bromine, affecting reactivity and biological activity.

Uniqueness: this compound is unique due to the specific positioning of the bromine and hydroxyl groups, which significantly influences its chemical reactivity and biological properties. This specific arrangement allows for selective interactions in various chemical and biological systems, making it a valuable compound for targeted applications.

生物活性

6-Bromo-1H-indol-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound, with the molecular formula C₈H₆BrN₁O and a molecular weight of approximately 214.04 g/mol, features a bromine atom at the 6-position and a hydroxyl group at the 7-position of the indole ring. This unique arrangement contributes to its chemical reactivity and biological activity, making it a valuable candidate for drug development and other applications.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For example, studies have shown that derivatives of this compound can outperform standard antibiotics in certain assays, suggesting its potential as an alternative or adjunctive treatment for infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival and proliferation. This makes it a candidate for further exploration in cancer therapeutics .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using the DPPH free radical scavenging assay. The compound exhibited significant scavenging activity, with an IC50 value indicating effective protection against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by forming strong hydrogen bonds and halogen interactions with active site residues. This interaction can block enzyme activity, which is crucial in pathways related to disease progression.

- Receptor Modulation : It can bind to specific receptors involved in signaling pathways, potentially altering cellular responses that lead to therapeutic effects against infections and tumors .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-1H-indol-7-ol | Bromine at the 5-position | Different reactivity patterns |

| 4-Bromo-1H-indol-7-ol | Bromine at the 4-position | Notable antimicrobial properties |

| 6-Chloro-1H-indole | Chlorine replaces bromine | Affects reactivity; different activity |

The positioning of bromine and hydroxyl groups significantly influences the biological activities of these compounds. For instance, while both 6-bromo and 5-bromo derivatives exhibit antimicrobial properties, their mechanisms may differ due to their structural variations.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several indole derivatives including this compound against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that this compound significantly reduced bacterial viability compared to control groups, highlighting its potential as a therapeutic agent .

- Cancer Cell Apoptosis Induction : In another study focusing on cancer biology, researchers treated various cancer cell lines with this compound. The results showed increased rates of apoptosis and cell cycle arrest at specific phases, suggesting that this compound could be developed into a novel anticancer drug .

属性

IUPAC Name |

6-bromo-1H-indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-2-1-5-3-4-10-7(5)8(6)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODPLXFAXMLBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858593 | |

| Record name | 6-Bromo-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227600-53-4 | |

| Record name | 6-Bromo-1H-indol-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227600-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。